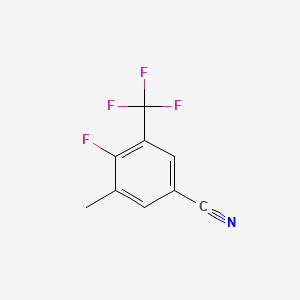

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJDUSUXBSSXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234020 | |

| Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-92-3 | |

| Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3) and fluorine substituents dramatically influence a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] Within this context, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile emerges as a highly valuable, yet specialized, building block. Its unique substitution pattern—featuring a reactive nitrile group, a metabolically robust trifluoromethyl group, and strategically placed fluoro and methyl substituents—offers a rich platform for the synthesis of complex chemical entities.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a proposed synthetic route based on established chemical principles, its potential applications in drug discovery, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the unique properties of this versatile intermediate.

Core Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. This compound is a polysubstituted aromatic compound with a distinct set of characteristics that dictate its handling, reactivity, and application.

| Property | Value | Source(s) |

| CAS Number | 1373920-92-3 | |

| Molecular Formula | C₉H₅F₄N | |

| Molecular Weight | 203.14 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be insoluble in water |

A detailed experimental determination of the melting point and solubility in various organic solvents is recommended for process development.

Caption: 2D Structure of this compound

Synthesis and Manufacturing Insights: A Proposed Synthetic Pathway

The proposed multi-step synthesis commences with a commercially available or readily synthesized aniline precursor, 3-Fluoro-5-methyl-4-(trifluoromethyl)aniline.

Caption: Proposed Sandmeyer Reaction Workflow for Synthesis

Step-by-Step Experimental Protocol (Proposed)

PART 1: Diazotization of 3-Fluoro-5-methyl-4-(trifluoromethyl)aniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Fluoro-5-methyl-4-(trifluoromethyl)aniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

-

Stirring: Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete reaction.

PART 2: Sandmeyer Cyanation

-

Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0 °C. Extreme caution should be exercised when handling cyanide salts.

-

Addition: Slowly add the cold diazonium salt solution from Part 1 to the copper cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

This proposed route is robust and leverages common, scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial production.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of novel active pharmaceutical ingredients (APIs). The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties, offering enhanced metabolic stability and lipophilicity.[1][2]

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including:

-

Amines: via reduction, leading to the formation of benzylic amines which are common in many drug classes.

-

Carboxylic Acids: through hydrolysis, providing a key attachment point for further derivatization.

-

Tetrazoles: via reaction with azides, a common strategy in medicinal chemistry to introduce a metabolically stable acidic group.

While specific drugs derived from this exact intermediate are not publicly disclosed, its structural motifs are present in a range of therapeutic areas. For instance, substituted benzonitriles are key intermediates in the synthesis of kinase inhibitors for oncology, as well as compounds targeting central nervous system disorders and inflammatory conditions.[7] The unique substitution pattern of this compound allows for fine-tuning of steric and electronic properties, which is critical for optimizing drug-receptor interactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile" molecular structure and IUPAC name

An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural elucidation, physicochemical properties, a logical synthetic pathway, and its pivotal role as a versatile building block. The strategic placement of fluoro, methyl, and trifluoromethyl substituents on the benzonitrile scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Strategic Importance of Multifunctional Benzonitriles

The benzonitrile moiety is a well-established pharmacophore and a versatile synthetic intermediate in modern organic chemistry.[1][2] Its metabolic stability and ability to act as a hydrogen bond acceptor make it a frequent component in a wide range of pharmaceuticals.[3][4] The strategic functionalization of the benzene ring with fluorine-containing groups has become a cornerstone of modern drug design. The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while a fluorine (-F) atom can modulate pKa and block metabolic oxidation sites.[5]

This compound is a prime example of a molecule designed for purpose. It combines the reactive potential of the nitrile group with the property-enhancing effects of three distinct substituents, offering a powerful platform for creating novel, high-value compounds.

Molecular Structure and IUPAC Nomenclature

The unambiguous identification of a chemical entity begins with its precise naming and structural representation.

IUPAC Name: this compound

Structural Analysis: The core of the molecule is a benzonitrile unit, which is a benzene ring substituted with a cyano (-C≡N) group. The numbering of the ring is determined by the principal functional group, the nitrile, which is assigned position 1. The substituents are located as follows:

-

A fluoro group at position 4.

-

A methyl group at position 3.

-

A trifluoromethyl group at position 5.

This specific 1,3,4,5-substitution pattern creates a sterically and electronically distinct aromatic system, influencing the molecule's reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties is critical for handling, characterization, and reaction monitoring.

Core Physicochemical Data

The following table summarizes the key properties of the title compound.

| Property | Value | Reference |

| CAS Number | 1373920-92-3 | [6] |

| Molecular Formula | C₉H₅F₄N | |

| Molecular Weight | 203.14 g/mol | |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Typically ≥97% | [6] |

Note: Experimental data such as melting point and boiling point are not widely published. Values for closely related analogs like 4-Fluoro-3-(trifluoromethyl)benzonitrile (m.p. 66-70°C) and 3-Fluoro-4-methylbenzonitrile (m.p. 47-51°C) suggest this compound is a solid at room temperature with a moderate melting point.[8]

Predicted Spectroscopic Signature

While a definitive spectrum requires experimental acquisition, a predicted profile can be extrapolated from known chemical shift data of analogous structures.[9][10]

-

¹H NMR: The spectrum would show two signals in the aromatic region, both appearing as singlets or very finely split multiplets due to small long-range couplings. The methyl group would appear as a singlet in the aliphatic region (~2.0-2.5 ppm).

-

¹⁹F NMR: This is a powerful tool for characterization. Two distinct signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The CF₃ signal typically appears around -60 to -65 ppm relative to CFCl₃.[9][11] The chemical shift of the aromatic fluorine would be sensitive to its environment.

-

¹³C NMR: The spectrum would be complex, showing nine distinct carbon signals. The nitrile carbon appears around 115-120 ppm. The CF₃ carbon signal would be a quartet due to coupling with the three fluorine atoms, and its chemical shift would be significantly influenced by the attached fluorines. The aromatic carbons bonded to fluorine and the CF₃ group would also exhibit characteristic splitting (J-coupling).[9]

-

IR Spectroscopy: Key absorption bands would include a sharp, strong peak around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group and strong C-F stretching bands in the 1100-1400 cm⁻¹ region.

Synthesis and Reactivity

A Plausible Synthetic Workflow

While specific proprietary methods may exist, a logical and robust synthesis can be designed based on established organometallic and aromatic chemistry principles. A common strategy involves the construction of the substituted aniline precursor followed by a Sandmeyer reaction to install the nitrile group.

Proposed Protocol: Multi-step Synthesis from 3-Fluoro-5-methylaniline

-

Trifluoromethylation of an Aryl Halide: The synthesis could commence with a suitable di-halogenated toluene derivative. A more direct route starts from a commercially available substituted aniline. Let's consider 3-Fluoro-5-methylaniline as a plausible starting point.

-

Iodination: Introduction of an iodine atom ortho to the amine and meta to the fluorine via electrophilic aromatic substitution (e.g., using N-Iodosuccinimide) to yield 4-Iodo-3-fluoro-5-methylaniline. The directing effects of the amine and fluorine guide the regioselectivity.

-

Trifluoromethylation: A copper-mediated cross-coupling reaction (e.g., using the Ruppert-Prakash reagent, TMSCF₃, or other modern trifluoromethylating agents) would replace the iodine with a CF₃ group, affording 4-(Trifluoromethyl)-3-fluoro-5-methylaniline.

-

Diazotization and Sandmeyer Reaction: The resulting aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C). Subsequent reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide (CuCN), yields the final product, this compound. This classic Sandmeyer reaction is a reliable method for converting anilines to benzonitriles.[12]

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

-

Nitrile Group: It is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative). This allows for extensive downstream derivatization.[2][12]

-

Aromatic Ring: The ring is electron-deficient due to the powerful electron-withdrawing effects of the nitrile, fluoro, and trifluoromethyl groups. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SₙAr), although the lack of a suitable leaving group at an activated position makes this less straightforward.

Applications in Research and Development

The true value of this compound lies in its application as a specialized building block.

-

Pharmaceutical Drug Discovery: Substituted benzonitriles are key components in a vast number of active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology, androgen receptor antagonists, and treatments for metabolic disorders.[3][7] The specific substitution pattern of this molecule makes it an attractive scaffold for library synthesis to explore structure-activity relationships (SAR) for novel drug candidates. The combination of fluorine and CF₃ groups is a proven strategy for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.[5]

-

Agrochemicals: Similar to pharmaceuticals, the development of modern herbicides and pesticides relies on intermediates that can impart enhanced efficacy and favorable environmental profiles. Fluorinated compounds are prevalent in this sector.[5]

-

Materials Science: Benzonitrile derivatives can be used in the synthesis of advanced materials, such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The electronic properties conferred by the substituents can be tuned for specific applications.[7]

Safety and Handling

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[13]

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[6]

Conclusion

This compound is a highly valuable, albeit specialized, chemical intermediate. Its molecular architecture is a deliberate convergence of functional groups known to impart desirable properties in the fields of medicinal chemistry and materials science. The nitrile group provides a reliable point for synthetic elaboration, while the trifluoromethyl, fluoro, and methyl groups collectively modulate the electronic, steric, and pharmacokinetic profile of any derivative molecule. This guide has outlined its structure, properties, and a logical synthetic approach, underscoring its potential to serve as a key building block for the next generation of innovative chemical products.

References

- FAQ. What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?.

-

Chemsrc. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

- Supporting Information, Royal Society of Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

-

NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of Washington. Fluorine NMR. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Link]

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 1373920-92-3|this compound|BLD Pharm [bldpharm.com]

- 7. ossila.com [ossila.com]

- 8. 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 | TCI AMERICA [tcichemicals.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. colorado.edu [colorado.edu]

- 12. guidechem.com [guidechem.com]

- 13. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of a Novel Fluorinated Benzonitrile

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic molecule of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, a methyl group, and a trifluoromethyl group on the benzonitrile scaffold imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

However, the successful application of this compound in any research and development endeavor is fundamentally reliant on a thorough understanding of its physicochemical properties, most notably its solubility and stability. Poor solubility can hinder formulation development and lead to unreliable results in biological assays, while instability can compromise the integrity and shelf-life of active pharmaceutical ingredients (APIs) and other advanced materials.[2]

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, outlines the established, field-proven methodologies and protocols necessary to generate this critical data. We will delve into the causality behind experimental choices and provide a logical framework for interpreting the results, empowering researchers to confidently assess the developability of this and other novel chemical entities.

Anticipated Physicochemical Properties: Insights from Structural Analogs

While direct experimental data for this compound is sparse, we can infer its likely physicochemical properties by examining structurally related compounds. This analog analysis provides a valuable starting point for experimental design.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | Water Solubility |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | 66 | 194 | 2.62 | Insoluble[3][4] |

| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 39-41 | 80-81 (at 20 mmHg) | - | - |

| 3-Fluoro-4-methylbenzonitrile | - | - | 55-58 | - | - | - |

| 4-Fluoro-3-hydroxybenzonitrile | C₇H₄FNO | 137.11 | 69-72 | 240.4 (at 760 mmHg) | - | - |

Interpretation and Projections for this compound:

-

Solubility: The presence of the trifluoromethyl group in 4-fluoro-3-(trifluoromethyl)benzonitrile contributes to its low aqueous solubility.[3] It is highly probable that this compound will also exhibit poor water solubility. The nitrile group, while polar, is not sufficient to overcome the hydrophobicity of the substituted benzene ring.[5] Its solubility in organic solvents is expected to be higher, particularly in polar aprotic solvents.

-

Stability: The carbon-fluorine bond is exceptionally strong, suggesting that the fluorinated substituents will be chemically robust.[2] However, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, converting to a carboxylic acid.[5] The aromatic ring itself is generally stable but may be susceptible to photolytic degradation under intense light exposure.

Part 1: A Practical Guide to Solubility Determination

A comprehensive understanding of a compound's solubility in a range of solvents is critical for its progression through the development pipeline. The following section details established protocols for both aqueous and organic solvent solubility determination.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical parameter influencing a drug's bioavailability.[2] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

-

Kinetic Solubility: This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.[6] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.[6]

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a solid compound in an aqueous buffer after prolonged incubation.[7] It is more time and resource-intensive but provides a more accurate representation of a compound's intrinsic solubility.[7]

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining compound solubility.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC or UPLC-MS method for quantification

-

2 mL glass vials with screw caps

-

Orbital shaker

-

0.22 µm syringe filters

-

Autosampler vials

Procedure:

-

Compound Dispensing: Add an excess amount of solid this compound to a 2 mL glass vial. The excess solid is crucial to ensure that an equilibrium between the solid and dissolved states is reached.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Sample Preparation for Analysis: Dilute the filtered solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[8]

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Organic Solvent Solubility

Understanding the solubility in common organic solvents is essential for synthetic chemistry, purification, and formulation activities.

Protocol 2: Organic Solvent Solubility Determination

Materials:

-

This compound (solid)

-

A panel of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, DMSO)

-

Validated analytical method (HPLC-UV or GC-MS)

-

Glass vials with caps

-

Vortex mixer

Procedure:

-

Saturated Solution Preparation: In separate vials, add a small, known amount of this compound. Gradually add a specific organic solvent in small increments, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent added.

-

Dilution and Analysis: Prepare a dilution of the saturated solution in a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the precise concentration.

-

Solubility Calculation: Calculate the solubility in the respective organic solvent, typically expressed in mg/mL or mol/L.

Part 2: A Rigorous Approach to Stability Assessment

Stability testing is a critical component of drug development and is mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products.[9] Forced degradation studies are a key part of this process, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[1][10]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[10] The goal is to achieve 5-20% degradation to identify the primary degradation products.[11]

Forced Degradation Workflow

Caption: A systematic approach to forced degradation studies.

Protocol 3: Hydrolytic Stability (Acid and Base Degradation)

This protocol assesses the susceptibility of the nitrile group to hydrolysis.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Validated stability-indicating HPLC-UV or LC-MS method

-

pH meter

-

Water bath

Procedure:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acid Hydrolysis: To one set of samples, add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: To another set of samples, add an equal volume of 0.1 M NaOH.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).[12]

-

Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it (base for the acidic sample, acid for the basic sample), and analyze it using the stability-indicating method to quantify the parent compound and any degradation products.

Protocol 4: Oxidative Stability

This protocol evaluates the compound's susceptibility to oxidation.

Materials:

-

This compound

-

3% Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating analytical method

Procedure:

-

Sample Preparation: Prepare a solution of the compound at a known concentration.

-

Oxidation: Add a volume of 3% H₂O₂ to the solution.

-

Incubation: Store the sample at room temperature, protected from light, and monitor over time.

-

Analysis: At each time point, analyze an aliquot to determine the extent of degradation.

Protocol 5: Thermal Stability

This protocol assesses the compound's stability at elevated temperatures.

Materials:

-

This compound (solid and in solution)

-

Validated stability-indicating analytical method

-

Oven

Procedure:

-

Solid State: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C).

-

Solution State: Prepare a solution of the compound and store it in the oven.

-

Analysis: At specified time points, remove samples, prepare them for analysis, and quantify the parent compound and any degradants.

Photostability Testing: Adherence to ICH Q1B Guidelines

Photostability testing is a regulatory requirement to determine if a compound is sensitive to light. The ICH Q1B guideline provides a standardized protocol for this assessment.[3][13][14][15]

Protocol 6: Photostability Testing (ICH Q1B)

Materials:

-

This compound (solid and in solution)

-

Validated stability-indicating analytical method

-

Photostability chamber equipped with a light source that meets ICH Q1B specifications (a combination of cool white fluorescent and near-UV lamps).

-

Quartz cuvettes or other transparent containers

-

Dark control samples wrapped in aluminum foil

Procedure:

-

Sample Preparation: Prepare samples of the solid compound and a solution of the compound in a suitable solvent. Also, prepare dark control samples for each condition.

-

Exposure: Place the samples in the photostability chamber. Expose them to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[14]

-

Analysis: After exposure, compare the samples to the dark controls using the stability-indicating analytical method to assess the extent of photodegradation.

Analytical Methodologies: The Key to Accurate Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose.[8][16]

Key Characteristics of a Stability-Indicating Method:

-

Specificity: The ability to resolve the parent compound from its degradation products, process impurities, and any excipients.[17]

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Roadmap to Comprehensive Physicochemical Characterization

This technical guide provides a comprehensive and actionable framework for determining the solubility and stability of this compound. While specific data for this novel compound is not yet widely published, the protocols and methodologies outlined herein are based on established scientific principles and regulatory guidelines. By systematically applying these approaches, researchers and drug development professionals can generate the critical data needed to make informed decisions about the progression of this and other promising molecules. A thorough understanding of a compound's physicochemical properties is not merely a regulatory hurdle; it is a fundamental prerequisite for successful and efficient research and development.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Chemsrc. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Creative Biolabs. Forced Degradation Studies. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Scribd. ICH Guidelines for Stability Testing. [Link]

-

Bajad, S. et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Savant Labs. ASTM D2619 (Hydrolytic Stability). [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2023). Guideline on stability testing of existing active substances and related finished products. [Link]

-

Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. [Link]

-

Semantic Scholar. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]

- Google Patents. EP1189855B1 - Use of nitriles as polar aprotic solvents.

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

-

de Oliveira, M. A., & Singh, A. K. (2005). Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. Journal of AOAC International, 88(1), 111-117. [Link]

-

Walash, M. I., et al. (2014). Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. Journal of Chromatographic Science, 52(8), 816-824. [Link]

-

ASTM International. D2619-21, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]

-

Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. [Link]

-

ResearchGate. (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

-

Agency for Toxic Substances and Disease Registry. Chapter 6. Analytical Methods. [Link]

-

Murphy, C. D. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Fluorine Chemistry, 127(4-5), 509-514. [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

-

Trends in Environmental Analytical Chemistry. Recent advances in the analytical methodologies for the determination of halogenated organic contaminants in environmental samples. [Link]

-

Wikipedia. Nitrile. [Link]

-

Royal Society of Chemistry. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

Tytko, D. A., & Li, S. C. (1982). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 29(3), 185-188. [Link]

Sources

- 1. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijsdr.org [ijsdr.org]

An In-depth Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile: Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, a distinct trifunctional aromatic compound, represents a potentially valuable building block in medicinal and agricultural chemistry. While its specific discovery and developmental history are not extensively documented in public literature, its structural motifs—a trifluoromethyl group, a nitrile moiety, and a fluorine atom—are hallmarks of modern bioactive molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties. A plausible, multi-step synthetic route is proposed, drawing from established chemical principles and documented syntheses of analogous structures. This document aims to serve as a foundational resource for researchers interested in the application and synthesis of this and related fluorinated benzonitriles.

Introduction: The Significance of Fluorinated Benzonitriles

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design.[1] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can increase bioavailability and metabolic stability.[1] The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, or tetrazoles, making it a valuable synthon in combinatorial chemistry and lead optimization.

This compound combines these key features, making it an attractive, albeit under-documented, intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[2][3] Its unique substitution pattern offers a specific steric and electronic profile for targeted molecular design.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1373920-92-3 | Synquest Labs |

| Molecular Formula | C₉H₅F₄N | BLDpharm[4] |

| Molecular Weight | 203.14 g/mol | BLDpharm[4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | - |

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound is not readily found in peer-reviewed literature, a logical and robust synthetic route can be postulated based on well-established methodologies for analogous compounds.[5][6] The proposed pathway commences with a commercially available starting material, 3-methyl-5-(trifluoromethyl)aniline, and proceeds through a series of standard aromatic transformations.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

The following protocols are hypothetical and based on established procedures for similar transformations.[5][6]

Step 1: Protection of the Amine Group

-

Reaction: Acetylation of 3-methyl-5-(trifluoromethyl)aniline.

-

Rationale: The amino group is protected as an acetamide to prevent side reactions in the subsequent electrophilic fluorination step and to moderate its activating effect.

-

Protocol:

-

To a stirred solution of 3-methyl-5-(trifluoromethyl)aniline (1 equivalent) in pyridine at 0 °C, slowly add acetic anhydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide.

-

Step 2: Electrophilic Fluorination

-

Reaction: Directed ortho-fluorination of the acetamide.

-

Rationale: The acetamido group directs the electrophilic fluorinating agent, such as Selectfluor, to the ortho position.

-

Protocol:

-

Dissolve N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add Selectfluor (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide.

-

Step 3: Deprotection of the Amine Group

-

Reaction: Hydrolysis of the acetamide.

-

Rationale: The protecting group is removed to regenerate the free aniline, which is necessary for the subsequent diazotization reaction.

-

Protocol:

-

Suspend 4-fluoro-N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methyl-5-(trifluoromethyl)aniline.

-

Step 4: Diazotization and Sandmeyer Reaction

-

Reaction: Conversion of the aniline to the corresponding benzonitrile.

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile via a diazonium salt intermediate.[2][7]

-

Protocol:

-

Diazotization:

-

Suspend 4-fluoro-3-methyl-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract with a suitable organic solvent, such as toluene or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or distillation under reduced pressure to afford this compound.

-

-

Potential Applications in Research and Development

Given the functional groups present, this compound is a promising intermediate for the synthesis of a wide range of complex molecules. Its potential applications likely lie in:

-

Pharmaceuticals: As a precursor for kinase inhibitors, GPCR modulators, and other targeted therapies where the specific substitution pattern can provide unique interactions with biological targets.

-

Agrochemicals: For the development of novel herbicides, fungicides, and insecticides, where the trifluoromethyl and fluoro groups can enhance efficacy and selectivity.

-

Materials Science: As a building block for specialty polymers and liquid crystals, where the polar nitrile and fluorinated groups can impart desirable properties.

Conclusion

This compound is a chemical entity with significant potential as a building block in various fields of chemical synthesis. While its own history is not well-documented, the rich chemistry of its structural analogs provides a solid foundation for its synthesis and exploration. The proposed synthetic pathway in this guide offers a practical and logical approach for its preparation, enabling further research into its properties and applications. As the demand for sophisticated fluorinated intermediates continues to grow, compounds like this will undoubtedly play an increasingly important role in the discovery and development of new technologies.

References

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (URL: [Link])

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

3-Fluoro-4-methyl-5-sulfanylbenzonitrile | C8H6FNS | CID 171010517 - PubChem. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, a polysubstituted aromatic compound, emerges as a significant building block, offering a unique combination of electronic and steric properties for the synthesis of advanced molecules.[1] This guide provides an in-depth analysis of its physical and chemical properties, reactivity, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development.

Core Compound Identification and Properties

This compound is a distinct chemical entity with the following identifiers:

| Property | Value | Source(s) |

| CAS Number | 1373920-92-3 | [2][3] |

| Molecular Formula | C₉H₅F₄N | [2][3] |

| Molecular Weight | 203.14 g/mol | [2][3] |

| SMILES Code | N#CC1=CC(C(F)(F)F)=C(F)C(C)=C1 | [2][3] |

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, the following characteristics can be anticipated:

| Property | Predicted/Inferred Value | Rationale/Comparison |

| Appearance | White to off-white solid or crystalline powder. | Similar fluorinated benzonitriles are typically solids at room temperature. |

| Melting Point | Not specified. | For comparison, 4-(Trifluoromethyl)benzonitrile has a melting point of 39-41 °C. The additional fluorine and methyl groups would likely alter this. |

| Boiling Point | Not specified. | 4-(Trifluoromethyl)benzonitrile has a boiling point of 80-81 °C at 20 mmHg. |

| Solubility | Expected to be insoluble in water. | A related compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile, is reported to be insoluble in water.[4] Generally, benzonitriles have low aqueous solubility. |

| Purity | Commercially available with purities of 95% or higher. | [3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The methyl group should present as a singlet.

-

¹³C NMR: The carbon NMR will display signals for the nitrile carbon, the aromatic carbons (some of which will show coupling to fluorine), and the methyl carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is anticipated to show two signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (typically around 2220-2240 cm⁻¹), C-F stretches, and C-H stretches of the aromatic ring and methyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Plausible Synthetic Pathways

Specific, detailed, and validated synthesis protocols for this compound are not prevalent in the available literature. However, based on established organofluorine chemistry and the synthesis of related benzonitriles, a plausible synthetic strategy can be devised. A common approach involves the construction of the substituted benzene ring followed by the introduction or modification of the nitrile group.

One potential synthetic route could start from a suitably substituted aniline derivative, which is then converted to the nitrile via a Sandmeyer reaction. The synthesis of related compounds like 4-fluoro-3-(trifluoromethyl)benzonitrile involves the diazotization of a haloaniline followed by cyanation.[5]

Below is a conceptual workflow for a possible synthesis:

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups: the nitrile, the fluorine atom, the methyl group, and the trifluoromethyl group.

-

Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or react with organometallic reagents to form ketones.[5]

-

Aromatic Ring: The benzene ring is electron-deficient due to the presence of the strongly electron-withdrawing trifluoromethyl and cyano groups, as well as the moderately electron-withdrawing fluorine atom. This deactivation makes electrophilic aromatic substitution challenging. Conversely, the fluorine atom may be susceptible to nucleophilic aromatic substitution, although this is less likely than in cases where it is activated by a nitro group.[1]

-

Trifluoromethyl Group: The CF₃ group is generally stable and unreactive under many conditions, contributing to the metabolic stability of molecules containing it.[6]

Applications in Drug Discovery and Beyond

While specific applications for this compound are not extensively documented, its structural motifs are highly relevant in several areas of research and development.

Pharmaceutical Intermediate

Fluorinated benzonitriles are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The presence of both a fluorine atom and a trifluoromethyl group can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and membrane permeability. This compound serves as a potential starting material for a variety of therapeutic agents. For instance, related benzonitriles are used in the synthesis of kinase inhibitors for cancer therapy.[7]

Agrochemicals

The unique properties conferred by fluorination are also highly sought after in the agrochemical industry.[1] Intermediates like this can be used to develop next-generation herbicides and pesticides with improved efficacy and environmental profiles.[1]

Materials Science

Beyond life sciences, this compound may find applications in materials science for the creation of high-performance polymers and specialty materials.[1] The introduction of fluorine can enhance thermal stability and chemical resistance.[1]

Safety and Handling

Hazard Identification

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:[8]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[8]

Recommended Safety Protocols

Caption: Summary of key safety and handling protocols.

Always consult the most current Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound represents a specialized and valuable chemical intermediate. While detailed experimental data for this specific compound is emerging, its structural components suggest significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic combination of fluoro, methyl, and trifluoromethyl groups on a benzonitrile scaffold provides a versatile platform for chemists to explore and innovate. As research progresses, the full scope of this compound's utility will undoubtedly become more apparent, making it a molecule of interest for scientists at the forefront of chemical synthesis and application.

References

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsrc. (2025-08-20).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (n.d.).

- 4-(Trifluoromethyl)benzonitrile 99 455-18-5 - Sigma-Aldrich. (n.d.).

- This compound - Synquest Labs. (n.d.).

- 1373920-92-3|this compound - BLDpharm. (n.d.).

- 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 - ChemicalBook. (2025-09-25).

- 4-(Trifluoromethyl)benzonitrile 99 455-18-5 - Sigma-Aldrich. (n.d.).

- CAS号:1373920-92-3 - 毕得医药. (n.d.).

- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. (2014-12-15).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1373920-92-3|this compound|BLD Pharm [bldpharm.com]

- 3. CAS:1373920-92-3, this compound-毕得医药 [bidepharm.com]

- 4. 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(トリフルオロメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

A Researcher's Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile: Sourcing, Characterization, and Safe Handling

Abstract: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a synthetically versatile nitrile group, a metabolically robust trifluoromethyl group, and a reactive fluorine atom, makes it a valuable precursor for complex molecular architectures. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, focusing on its commercial availability, supplier evaluation, incoming material verification, and safe handling protocols. By synthesizing technical data with practical insights, this document serves as an essential resource for leveraging this powerful intermediate in research and development.

The Strategic Value of Fluorinated Benzonitriles in Medicinal Chemistry

The deliberate incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern drug design, employed to enhance a molecule's pharmacological profile. The trifluoromethyl group is particularly prized for its ability to increase metabolic stability, improve receptor binding affinity, and modulate lipophilicity, often leading to superior drug candidates.[1][2][3] The nitrile moiety (-C≡N) is a versatile synthetic handle, readily converted into a wide range of functional groups including amines, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical scaffolds.[4]

This compound embodies these principles. The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many pharmaceutical agents.[5] This trifecta of functional groups—nitrile, trifluoromethyl, and fluoro—positions the molecule as a high-value intermediate for constructing novel therapeutics, particularly kinase inhibitors and other targeted agents in oncology.[1][5]

Physicochemical Properties and Identification

Accurate identification is the first step in any successful research endeavor. The fundamental properties of this compound are summarized below. It is crucial for researchers to verify the specific CAS number with their chosen supplier, as multiple identifiers may be in use for this or structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1365272-35-4; 1373920-92-3 | [6] |

| Molecular Formula | C₉H₅F₄N | N/A |

| Molecular Weight | 203.14 g/mol | N/A |

| Typical Appearance | White to off-white crystalline powder | |

| Key Functional Groups | Nitrile, Fluoro, Methyl, Trifluoromethyl | [6] |

Commercial Availability and Supplier Evaluation

Sourcing high-quality starting materials is critical to the reproducibility and success of experimental work. The procurement process for a specialized chemical like this compound requires careful diligence.

Procurement Workflow for Specialized Reagents

The following workflow outlines a systematic approach to sourcing and procuring this intermediate, ensuring both quality and project alignment.

Sources

Methodological & Application

Applications of "4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile" in medicinal chemistry

Note to the Reader

The inquiry specified "4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile." Following an extensive search of scientific literature and chemical databases, it has been determined that this specific molecule is not a widely cited key intermediate in prominent medicinal chemistry applications.

However, a structurally related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile , is of paramount importance in the synthesis of the blockbuster anti-cancer drug, Enzalutamide. Given the detailed nature of your request for application notes and protocols within a drug development context, this guide has been structured to focus on this highly relevant and well-documented building block. This will allow for a scientifically rigorous and practical exploration of the principles and techniques pertinent to your query.

Application Notes and Protocols: The Strategic Role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in the Synthesis of Second-Generation Androgen Receptor Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Benzonitriles in Modern Oncology

The incorporation of fluorine and trifluoromethyl groups into small molecule drug candidates is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The benzonitrile moiety, particularly when substituted with electron-withdrawing groups like trifluoromethyl, serves as a critical pharmacophore in a variety of therapeutic agents.

This guide focuses on 4-isothiocyanato-2-(trifluoromethyl)benzonitrile , a pivotal building block in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen (NSAA) used in the treatment of castration-resistant prostate cancer (CRPC).[1] We will delve into the mechanistic rationale for targeting the androgen receptor, provide detailed protocols for the synthesis of Enzalutamide from this key intermediate, and explore the structure-activity relationships that underscore its therapeutic efficacy.

The Therapeutic Target: Androgen Receptor (AR) Signaling in Prostate Cancer

Prostate cancer is often an androgen-dependent disease, meaning its growth is fueled by male sex hormones like testosterone and dihydrotestosterone (DHT).[2] These androgens bind to and activate the Androgen Receptor (AR), a ligand-activated transcription factor.[3] Upon activation, the AR translocates to the cell nucleus, binds to DNA at specific sites known as androgen response elements (AREs), and recruits co-activator proteins to initiate the transcription of genes that drive tumor growth and proliferation.[3][4][5]

First-generation anti-androgens, such as bicalutamide, act by competitively inhibiting the binding of androgens to the AR.[6] However, in many patients, the cancer eventually becomes resistant, in part through mechanisms like AR overexpression.[7] Second-generation inhibitors like Enzalutamide were designed to overcome these limitations.[7] Enzalutamide exhibits a multi-faceted mechanism of action that provides a more comprehensive blockade of AR signaling:[4][8]

-

Potent Inhibition of Androgen Binding: It binds to the AR with a much higher affinity than first-generation drugs.[8]

-

Inhibition of Nuclear Translocation: It prevents the activated AR from moving into the cell nucleus.[4][8]

-

Impairment of DNA Binding and Co-activator Recruitment: It disrupts the ability of the AR to bind to DNA and recruit the necessary co-activators for gene transcription.[4]

This comprehensive inhibition of the AR signaling pathway is crucial for its efficacy in treating castration-resistant prostate cancer.

Caption: High-level workflow for the synthesis of Enzalutamide.

Experimental Protocol: Synthesis of Enzalutamide Intermediate

This protocol details the key cyclization step to form the thiohydantoin core of Enzalutamide.

Reaction: Formation of methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate.

| Parameter | Value/Condition | Rationale/Notes |

| Reactant 1 | Methyl 2-((3-fluoro-4-(methoxycarbonyl)phenyl)amino)-2-methylpropanoate | The nucleophilic amine component that attacks the isothiocyanate. |

| Reactant 2 | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | The key electrophilic building block. |

| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent suitable for this type of condensation reaction. |

| Temperature | 90°C | Elevated temperature is required to drive the reaction to completion. |

| Reaction Time | 15-24 hours | Reaction progress should be monitored by a suitable technique (e.g., HPLC, TLC). |

| Work-up | Addition of Methanol (MeOH), followed by Isopropyl Acetate (IPAc) and water or Isopropanol (IPA). | The addition of methanol helps in the work-up process. The subsequent addition of less polar solvents facilitates the precipitation and isolation of the product. |

| Purification | Recrystallization from Isopropanol (IPA) | To obtain a high-purity solid product. |

| Typical Yield | 80-90% | Yields can vary based on the specific conditions and scale of the reaction. [9] |

Step-by-Step Procedure:

-

To a suitable reaction vessel, charge methyl 2-((3-fluoro-4-(methoxycarbonyl)phenyl)amino)-2-methylpropanoate and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a solvent such as DMSO. [9]2. Heat the reaction mixture to 80-100°C and maintain for 15-24 hours, monitoring the reaction progress. [9]3. Upon completion, cool the reaction mixture to room temperature.

-

Add methanol and heat to approximately 70°C for about 1 hour. [9]5. Cool the mixture again to room temperature and add isopropyl acetate (IPAc) and either water or isopropanol (IPA) to precipitate the product. [9]6. Stir the resulting slurry, then isolate the solid product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like isopropanol (IPA) to yield the pure intermediate as a white solid. [9] This protocol is a generalized representation based on published procedures and should be adapted and optimized for specific laboratory conditions.

Structure-Activity Relationship (SAR) Insights

The specific structure of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is not accidental; it is a result of careful design to maximize the therapeutic effect of the final drug, Enzalutamide.

-

Trifluoromethyl Group: This group is a strong electron-withdrawing group. Its presence on the phenyl ring is critical for high-affinity binding to the androgen receptor. It helps to create a specific electronic and steric profile that fits favorably into the ligand-binding pocket of the AR. [10]* Cyano Group (Nitrile): The nitrile group also contributes to the electronic properties of the ring and is involved in key interactions within the AR binding site. Molecular docking studies have shown that this part of the molecule forms important interactions with amino acid residues in the receptor. [10]* Isothiocyanate Group: This is a highly reactive functional group that is not present in the final drug. It serves as an efficient chemical handle to build the thiohydantoin ring system, which acts as the central scaffold of Enzalutamide. [11] The combination of these features in one molecule makes 4-isothiocyanato-2-(trifluoromethyl)benzonitrile an exceptionally effective building block for the synthesis of potent second-generation androgen receptor inhibitors.

Conclusion

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a prime example of a highly specialized intermediate that enables the efficient synthesis of a complex and life-saving therapeutic agent. Its carefully designed structure, featuring key fluorinated and nitrile moieties, directly contributes to the high potency and efficacy of Enzalutamide. Understanding the role of such building blocks, from the mechanistic action of the final drug to the practicalities of its synthesis, is fundamental for professionals in drug discovery and development. The protocols and insights provided herein serve as a guide to the strategic application of this important class of chemical intermediates in medicinal chemistry.

References

- CN112645880A - Synthetic method of enzalutamide - Google P

- Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 6(84), 81236-81243. (URL: not available)

- CN104803919A - Preparation method of enzalutamide intermediate F - Google P

-

Indion 190 Resin Catalyzed Environmentally Benign Protocol for Synthesis of an Anticancer Drug Enzalutamide - Der Pharma Chemica. (URL: [Link])

-

PubChem. (n.d.). Enzalutamide. National Center for Biotechnology Information. (URL: [Link])

- WO2015154730A1 - A process for producing enzalutamide - Google P

- EP3717457B1 - Process for preparation of enzalutamide using novel intermediate - Google P

- WO2016051423A2 - An improved process for the preparation of enzalutamide - Google P

-

WO/2016/051423 AN IMPROVED PROCESS FOR THE PREPARATION OF ENZALUTAMIDE - WIPO. (URL: [Link])

-

Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed. (URL: [Link])

-

Ponnusamy, S., et al. (2018). Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms. Translational Andrology and Urology, 7(Suppl 4), S415-S426. (URL: [Link])

- CN108329236B - A kind of preparation method of enzalutamide intermediate - Google P

-

Buttigliero, C., et al. (2022). Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives. International Journal of Molecular Sciences, 23(9), 4892. (URL: [Link])

-

Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - UCL Discovery. (URL: [Link])

-

Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. (URL: [Link])

-

A combined quantitative structure-Activity relationship research of quinolinone derivatives as androgen receptor antagonists - Macao Polytechnic University. (URL: [Link])

-

Structure of enzalutamide and apalutamide. Three-dimensional view drawn... - ResearchGate. (URL: [Link])

-

Wikipedia. (n.d.). Nonsteroidal antiandrogen. (URL: [Link])

-

Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - SciSpace. (URL: [Link])

Sources

- 1. data.epo.org [data.epo.org]

- 2. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives | MDPI [mdpi.com]